3-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-(2-Oxo-2-{6-phenyl-2-azaspiro[33]heptan-2-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the spirocyclic intermediate, followed by its functionalization to introduce the benzoxazole moiety .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds .
Scientific Research Applications
3-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 3-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The spirocyclic structure may enhance binding affinity and specificity, making it a valuable tool in drug design .
Comparison with Similar Compounds
Similar Compounds
2-(3-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)phenyl)acetic acid: Used as a rigid linker in PROTAC development.
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid: A sterically constrained amino acid used in drug design.
Uniqueness
What sets 3-(2-Oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one apart is its combination of a spirocyclic core with a benzoxazole ring. This unique structure provides distinct chemical properties and potential for diverse applications in various scientific fields .
Properties
IUPAC Name |
3-[2-oxo-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-19(12-23-17-8-4-5-9-18(17)26-20(23)25)22-13-21(14-22)10-16(11-21)15-6-2-1-3-7-15/h1-9,16H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMXRNROGYRGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)CN3C4=CC=CC=C4OC3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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